2,6-Dimethyloxan-4-amine

Lipophilicity XlogP ADME

2,6-Dimethyloxan-4-amine (CAS 496794-81-1, also named 2,6-dimethyltetrahydro-2H-pyran-4-amine) is a primary amine substituted on a fully saturated tetrahydropyran (oxane) heterocycle. With a molecular formula of C7H15NO and a molecular weight of 129.2 Da, it bears two methyl groups at the 2- and 6-positions flanking the 4-amino group on the six-membered oxygen-containing ring.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 496794-81-1
Cat. No. B2560691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyloxan-4-amine
CAS496794-81-1
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1CC(CC(O1)C)N
InChIInChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3
InChIKeyKFHJTIAGNFALSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethyloxan-4-amine (CAS 496794-81-1): A Sterically Defined Saturated Heterocyclic Amine Building Block for Medicinal Chemistry and Chiral Synthesis


2,6-Dimethyloxan-4-amine (CAS 496794-81-1, also named 2,6-dimethyltetrahydro-2H-pyran-4-amine) is a primary amine substituted on a fully saturated tetrahydropyran (oxane) heterocycle [1]. With a molecular formula of C7H15NO and a molecular weight of 129.2 Da, it bears two methyl groups at the 2- and 6-positions flanking the 4-amino group on the six-membered oxygen-containing ring . The compound is commercially available as a racemic mixture (two undefined stereocenters) at purities of 95–98% from multiple global suppliers . Its predicted physicochemical profile—XlogP of 0.6, pKa of 9.66, boiling point of 176.3 °C, and zero rotatable bonds—defines it as a compact, moderately lipophilic, and conformationally constrained primary amine scaffold .

Why Simple Tetrahydropyran-4-amines Cannot Replace 2,6-Dimethyloxan-4-amine in SAR and Chiral Synthesis Programs


The tetrahydropyran-4-amine scaffold is widely recognized in medicinal chemistry as a privileged saturated heterocycle — the THP ring is the most frequently reported three-dimensional ring system in marketed drugs, second only to the phenyl ring among all ring systems . However, within this broad class, the 2,6-dimethyl substitution pattern imparts three critical differentiating features that make generic substitution scientifically unsound: (i) a 0.9-unit increase in XlogP over the unsubstituted parent (4-aminotetrahydropyran, XlogP = -0.3) that meaningfully alters membrane partitioning and ADME predictivity ; (ii) conformational locking of the tetrahydropyran ring with both methyl groups equatorially disposed in the lowest-energy chair conformer, providing a sterically defined and rigidified scaffold distinct from the fluxional unsubstituted ring [1]; and (iii) the presence of two stereogenic centers enabling diastereomeric and enantiomeric diversification that the achiral parent compound cannot offer in asymmetric synthesis campaigns . These structural attributes translate directly into differential synthetic utility, biological target engagement, and procurement decision criteria as quantified below.

Quantitative Differential Evidence for 2,6-Dimethyloxan-4-amine vs. Closest Analogs: XlogP, Conformation, MW, Boiling Point, Stereochemistry, and Analytical Utility


Lipophilicity Differentiation: XlogP Trend Across the Tetrahydropyran-4-amine Series (Unsubstituted → 2-Me → 2,6-DiMe)

The predicted partition coefficient (XlogP) establishes a clear and quantifiable lipophilicity gradient across the tetrahydropyran-4-amine series. 2,6-Dimethyloxan-4-amine exhibits an XlogP of 0.6, representing a +0.9 log-unit increase over the unsubstituted parent 4-aminotetrahydropyran (XlogP = -0.3) and a +0.5 log-unit increase over the mono-methyl analog 2-methyltetrahydro-2H-pyran-4-amine (XlogP = 0.1) . All three compounds share identical hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) and equivalent TPSA values (35.2 Ų), isolating the lipophilicity difference to methyl substitution alone .

Lipophilicity XlogP ADME Drug-likeness Medicinal Chemistry

Conformational Pre-organization: 2,6-Dimethyl Substitution Locks the Tetrahydropyran Chair into a Single Low-Energy Equatorial Conformer

Density functional theory (DFT) calculations at the B3LYP/6-31+G** level have established that among all possible dimethyltetrahydropyran stereoisomers, the 2,6-dimethyltetrahydropyran isomer with both methyl groups equatorially disposed (stereoisomer Ia) is the lowest in Gibbs free energy [1]. Higher-energy stereoisomers increase in ΔG298.15 as axial methyl character increases and inter-methyl distance decreases, with the diaxial conformer (Ic) computed at +34.9 kJ mol⁻¹ above the diequatorial global minimum — a thermodynamic penalty that effectively locks the ring into a single chair conformation at ambient temperature [1]. In contrast, the unsubstituted tetrahydropyran-4-amine undergoes rapid chair-to-chair ring-flipping (~10 kcal mol⁻¹ barrier), presenting an ensemble of conformers rather than a single pre-organized geometry [2]. This conformational locking has been experimentally exploited: the variable oxygen probe applied to axial and equatorial 2,6-dimethyltetrahydropyran-4-ol derivatives confirmed through-bond stereoelectronic interactions (nO–σCC–σ*CO) that are conformation-dependent and inaccessible in the fluxional unsubstituted system [3].

Conformational analysis Steric pre-organization Molecular rigidity Entropy Structure-based design

Molecular Weight Differentiation for PK/PD Property Tuning in Lead Optimization Cascades

The systematic increase in molecular weight from the unsubstituted parent (4-aminotetrahydropyran: 101.15 Da) to the mono-methyl analog (2-methyltetrahydro-2H-pyran-4-amine: 115.17 Da) to the 2,6-dimethyl target compound (129.20 Da) provides medicinal chemists with a graded set of building blocks spanning a ~28 Da window while preserving identical hydrogen-bonding capacity (1 HBD, 2 HBA) and TPSA (35.2 Ų) across the entire series . Critically, all three compounds maintain zero rotatable bonds, meaning the MW increase is achieved without introducing conformational flexibility — a rare combination that allows ligand efficiency (LE) and lipophilic ligand efficiency (LLE) tuning without the confounding variables of changing rotatable bond count, HBD/HBA count, or TPSA that typically accompany MW modification in fragment growth strategies .

Molecular weight Lead optimization PK/PD Fragment-based drug discovery Ligand efficiency

Boiling Point and Physical Handling Properties: Elevated Boiling Point vs. Unsubstituted Parent Impacts Purification Strategy

2,6-Dimethyloxan-4-amine exhibits a predicted boiling point of 176.3 ± 33.0 °C at 760 mmHg, which is approximately 25 °C higher than the unsubstituted 4-aminotetrahydropyran (151.4 ± 33.0 °C at 760 mmHg) . The increased boiling point is consistent with the higher molecular weight and enhanced van der Waals interactions conferred by the two additional methyl groups. Both compounds are liquids at ambient temperature [1], but the elevated boiling point of the 2,6-dimethyl derivative extends its liquid-phase thermal operating window, which is relevant for solvent-free reactions, high-temperature amide couplings, or distillative purification protocols where the lower-boiling parent compound would be lost or prematurely volatilized .

Boiling point Purification Distillation Physical properties Process chemistry

Stereochemical Complexity as a Chiral Pool Entry Point: Two Undefined Stereocenters Enable Diastereomeric and Enantiomeric Diversification

The target compound (CAS 496794-81-1) is supplied as a racemic mixture with two undefined stereocenters at positions 2 and 6 of the tetrahydropyran ring, generating four possible stereoisomers . In contrast, the unsubstituted 4-aminotetrahydropyran (CAS 38041-19-9) and the 2-methyl analog each possess one or zero stereocenters, offering no or limited chiral diversification potential . The individual stereoisomers of the 2,6-dimethyl scaffold are commercially available as discrete entities: (2R,6S)-rel-2,6-dimethyltetrahydro-2H-pyran-4-amine (CAS 1251772-69-6, the cis/rel diequatorial isomer) is offered at 97% purity with pricing of $260/250 mg, $780/1 g, and $2,345/5 g , enabling stereochemically defined SAR studies that the racemate alone cannot support. The (2S,6S) enantiomer is also separately catalogued . This stereochemical versatility — from racemic screening to enantiopure lead optimization — is unavailable with the achiral or mono-chiral parent scaffolds.

Chirality Stereochemistry Asymmetric synthesis Diastereomer Chiral resolution

Documented Utility as an HPLC Analytical Standard: QC-Validated Identity for Method Development and Reference

2,6-Dimethyltetrahydro-2H-pyran-4-amine is specifically catalogued and supplied as a drug product used as an analytical standard for HPLC, as well as in research and development of drugs . This documented designation as an analytical reference standard distinguishes it from the unsubstituted 4-aminotetrahydropyran, which is more commonly marketed as a general synthetic intermediate rather than a QC-certified analytical standard . The availability of the target compound in analytical standard grade — with defined purity specifications (≥95%–98%) and supporting certificates of analysis — is particularly relevant for laboratories requiring validated reference materials for HPLC method development, impurity profiling, or quantification of the compound and its derivatives in reaction monitoring .

HPLC Analytical standard Quality control Method development Reference standard

Procurement-Relevant Application Scenarios for 2,6-Dimethyloxan-4-amine: Where the Quantitative Differentiation Drives Selection


Fragment-to-Lead Optimization Requiring MW/Lipophilicity Step-Up Without Introducing Rotatable Bonds or TPSA Changes

When a medicinal chemistry program identifies 4-aminotetrahydropyran as a fragment hit (MW 101 Da, XlogP -0.3) and requires systematic MW and lipophilicity growth to improve target binding while maintaining favorable ligand efficiency, 2,6-dimethyloxan-4-amine provides a +28 Da MW increase and +0.9 XlogP enhancement with zero change in rotatable bond count (0), HBD (1), HBA (2), or TPSA (35.2 Ų) . This unique combination — supported by the XlogP series data (Section 3, Evidence 1) and MW comparisons (Section 3, Evidence 3) — allows fragment growers to assess the impact of steric bulk and lipophilicity on target engagement without the confounding multi-parameter changes that typically accompany fragment elaboration, enabling cleaner SAR interpretation and more predictable PK/PD outcomes .

Structure-Based Drug Design Requiring a Conformationally Locked, Single-Geometry Scaffold for Crystallography and Docking

For X-ray co-crystallography or computational docking campaigns where a fluxional scaffold introduces unacceptable conformational ambiguity, the 2,6-dimethyl derivative offers a decisive advantage: DFT calculations confirm the diequatorial conformer is >99% populated at ambient temperature (ΔΔG > 34 kJ mol⁻¹ vs. the next stereoisomer), effectively locking the tetrahydropyran ring into a single chair geometry [1]. As demonstrated by the conformational analysis (Section 3, Evidence 2), the unsubstituted parent compound undergoes rapid ring-flipping and presents a conformational ensemble, which can confound electron density interpretation and docking pose prediction. The rigidified 2,6-dimethyl scaffold eliminates this uncertainty, making it the scientifically justified choice for structure-guided optimization [1].

Stereochemistry-Activity Relationship (SSAR) Programs Leveraging Racemate-to-Enantiopure Workflows

Research programs investigating the impact of absolute stereochemistry on biological activity can use the racemic 2,6-dimethyloxan-4-amine (CAS 496794-81-1, 95–98% purity) for initial screening, then progress to the discrete (2R,6S)-rel stereoisomer (CAS 1251772-69-6, 97% purity, $260/250 mg) for enantioselective follow-up studies . As documented in the stereochemical evidence (Section 3, Evidence 5), this two-tier procurement strategy — enabled exclusively by the 2,6-dimethyl scaffold's two stereocenters — is unavailable with the achiral unsubstituted parent or the mono-chiral 2-methyl analog, which offer zero or only one stereocenter respectively. Both the racemate and discrete stereoisomer are commercially stocked, supporting iterative SSAR cycles without custom synthesis delays .

HPLC Method Development and Impurity Profiling Requiring a Certified Analytical Reference Standard

Analytical development laboratories establishing HPLC-UV or LC-MS methods for reaction monitoring, purity assessment, or impurity profiling of tetrahydropyran-containing drug substances can procure 2,6-dimethyloxan-4-amine as a QC-certified analytical standard with documented purity and batch-specific certificate of analysis . As noted in the analytical evidence (Section 3, Evidence 6), this compound is explicitly catalogued for HPLC analytical standard use, unlike the unsubstituted parent which is primarily positioned as a synthetic intermediate. For CMC (Chemistry, Manufacturing, and Controls) submissions or GLP-compliant bioanalytical method validation, procuring a compound with established analytical standard pedigree — rather than a general-purpose reagent — accelerates regulatory readiness and method transfer .

Quote Request

Request a Quote for 2,6-Dimethyloxan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.